(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted in the benzene ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Scientific Research Applications
Anticonvulsant Potential
A study by Bhandari et al. (2013) on new 2-pyrazoline derivatives, synthesized from 3-(substituted-phenyl)-1-pyridin-2-yl-propenones, demonstrated appreciable anticonvulsant activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, suggesting a potential avenue for developing novel anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013).
Antibacterial and Antioxidant Activities
Kitawat and Singh (2014) reported on the synthesis and evaluation of novel substituted 2-pyrazoline derivatives for their antibacterial and antioxidant activities. Their findings indicate that certain derivatives exhibit significant biological activities, which could be beneficial in developing new therapeutic agents (Kitawat & Singh, 2014).
Anti-inflammatory Properties
Farghaly et al. (2001) synthesized derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and reported in vitro antibacterial activity and in vivo anti-inflammatory potency in rats, pointing to potential uses in anti-inflammatory drug development (Farghaly, Soliman, El Semary, & Rostom, 2001).
Fluorescent Chemosensor for Metal Ions
A study by Salman A. Khan (2020) explored the synthesis of a novel pyrazoline derivative that acts as a fluorescent chemosensor for Fe3+ ions, demonstrating the potential for developing sensitive and selective probes for detecting metal ions in various environments (Khan, 2020).
Antimicrobial Activity
Sayed et al. (2002) synthesized new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines, evaluating their biological activities, including antimicrobial effects, which highlight the compound's relevance in medicinal chemistry and drug design (Sayed, Khalil, Ahmed, & Raslan, 2002).
Properties
IUPAC Name |
(E)-3-(1-pyrazin-2-ylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-10(16)2-1-8-5-13-14(7-8)9-6-11-3-4-12-9/h1-7H,(H,15,16)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDJFKVLSDIIHW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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